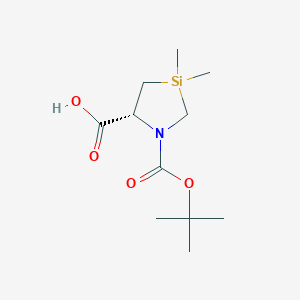

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group is often used to protect amines from unwanted reactions, and can be removed under acidic conditions .

Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This gives the Boc group a polar character, which can influence the physical and chemical properties of the compound it’s attached to .Chemical Reactions Analysis

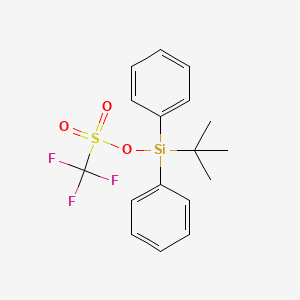

The Boc group can be removed via acid-catalyzed deprotection . This involves the addition of an acid, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, making it susceptible to nucleophilic attack by water . This results in the removal of the Boc group and the regeneration of the amine .Applications De Recherche Scientifique

Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group in the compound is widely used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Deprotection of Amino Acids and Peptides

The compound can be used in the deprotection of Boc amino acids and peptides at high temperatures . This process is facilitated by a thermally stable ionic liquid, which has low viscosity and high thermal stability .

Extraction of Water-Soluble Polar Organic Molecules

The ionic liquid used in the deprotection process can also extend the possibility for extraction of water-soluble polar organic molecules .

Nucleophilic Substitution Reactions

The compound can potentially be used in nucleophilic substitution reactions through an intramolecular hydrogen bonding . This mechanism could be widely applied in the organic syntheses of particular enantiomers .

Chemical Transformations

The tert-butyl group in the compound can elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Biosynthetic and Biodegradation Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways .

Mécanisme D'action

- Dynamic Kinetic Resolution : A proposed mechanism involves dynamic kinetic resolution, where the compound undergoes an intramolecular hydrogen bonding event. This process leads to the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. The Curtin–Hammett principle validates this mechanism .

- Antibacterial Activity : Most N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibit better antibacterial activity against various bacterial strains than related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives. The exact cellular effects remain unexplored .

Mode of Action

Result of Action

Orientations Futures

The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and complex organic molecules . Continued research into new methods for the introduction and removal of the Boc group, as well as the development of new protecting groups, could lead to more efficient and selective synthetic processes .

Propriétés

IUPAC Name |

(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPNQDTQVFCBL-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445463 |

Source

|

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

268224-29-9 |

Source

|

| Record name | (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)